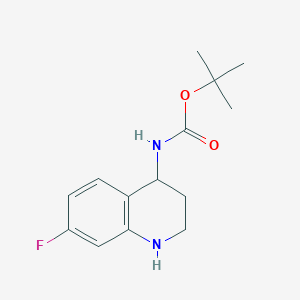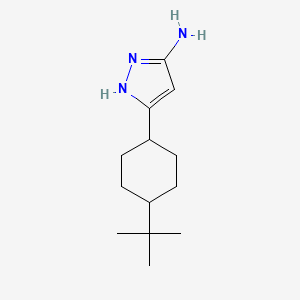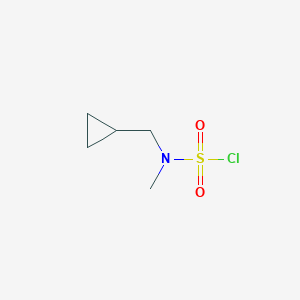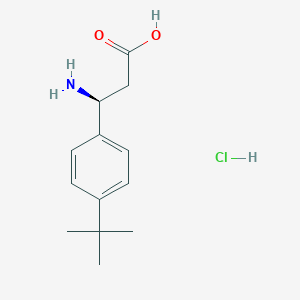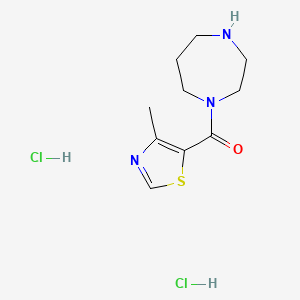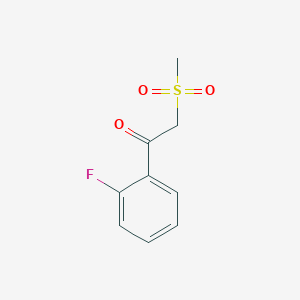
1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Sensing
A study describes the use of a fluorophore, N-methylacridone, for the sensitive and selective determination of strong acids like methanesulfonic acid through acid-base interactions. This method demonstrates a significant change in the fluorescence spectrum upon the addition of methanesulfonic acid, allowing for ratiometric analysis with high precision Masuda, T., Uda, S., Kamochi, Y., & Takadate, A. (2005).
Organic Synthesis
Another research highlights the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines. This reaction provides fluorinated derivatives with excellent enantioselectivities, proving its potential in synthesizing complex organic molecules with specific chiral configurations Kamlar, M., Bravo, N., Alba, A.-N. R., Hybelbauerová, S., Císařová, I., Veselý, J., Moyano, A., & Rios, R. (2010).
Fluoromethylation Reactions
A novel approach for the synthesis of vinyl fluorides involves the use of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, showcasing the carbanion's reactivity towards aldehydes and ketones. This method offers a straightforward route to α-fluoro-α,β-unsaturated sulfones, further broadening the scope of fluorinated compound synthesis McCarthy, J., Matthews, D., Edwards, M. L., Stemerick, D., & Jarvi, E. (1990).
Chiral Phase-Transfer Catalysis
Research on the enantioselective addition of 1-fluoro-1,1-bis(phenylsulfonyl)methane to vinylogous imines under chiral phase-transfer catalysis reveals the potential for synthesizing optically active fluorine derivatives. This method emphasizes the strategic use of arylsulfonyl groups in facilitating such transformations Matsuzaki, K., Furukawa, T., Tokunaga, E., Matsumoto, T., Shiro, M., & Shibata, N. (2013).
Nucleophilic Monofluoromethylation
An efficient nucleophilic fluoromethylation technique for alkyl and benzyl halides using α-fluoro-α-(phenylsulfonyl)methane has been developed. This methodology facilitates the one-pot synthesis of α-fluorovinyl compounds, such as α-fluorostyrylsulfones and α-fluorocinnamates, showcasing its versatility in synthesizing fluorinated molecules Prakash, G., Chacko, S., Vaghoo, H., Shao, N., Gurung, L., Mathew, T., & Olah, G. (2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXUXKXKMZWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



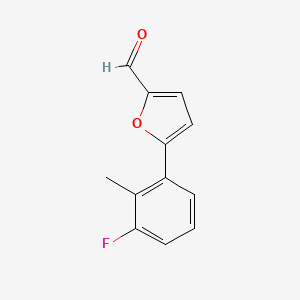
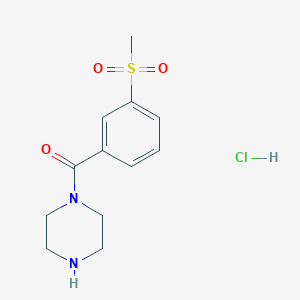
![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)
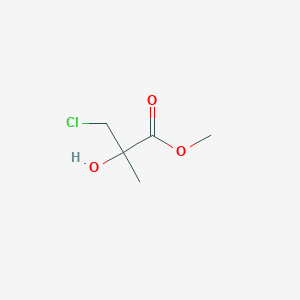
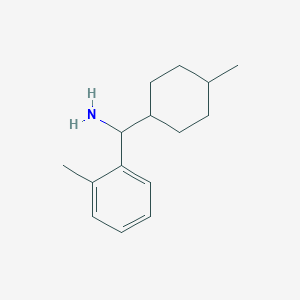
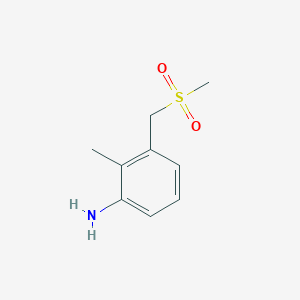
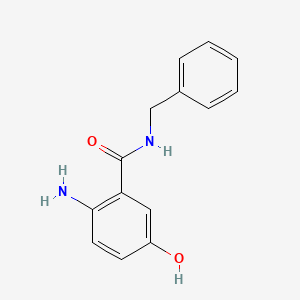
![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
